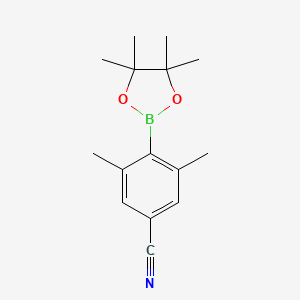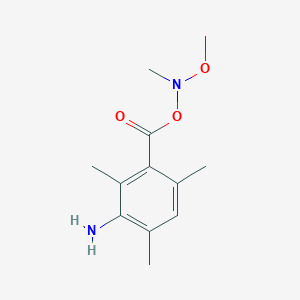
1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone
Overview
Description
1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone is a useful research compound. Its molecular formula is C17H23NO2 and its molecular weight is 273.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone, also known as Tetramethyl acetyloctahydronaphthalenes, is the olfactory receptors in the human nose . This compound is a synthetic ketone fragrance used in various products such as perfumes, laundry products, and cosmetics . It interacts with these receptors to produce a woody, slightly ambergris odor, reminiscent of clean human skin .
Mode of Action
The compound interacts with the olfactory receptors in the nose, triggering a signal transduction pathway that leads to the perception of its unique scent
Biochemical Pathways
The biochemical pathways involved in the perception of smell are complex and involve a series of steps. When this compound binds to the olfactory receptors, it triggers a cascade of biochemical reactions that lead to the generation of a nerve impulse. This impulse is then transmitted to the brain, where it is interpreted as a specific smell .
Pharmacokinetics
It is known that the compound has a high log p value of 565, indicating that it is highly lipophilic . This suggests that it may be readily absorbed through the skin and mucous membranes, and may distribute widely in the body due to its ability to dissolve in fats.
Result of Action
The primary result of the action of this compound is the perception of its unique scent. This scent is described as woody, slightly ambergris, and reminiscent of clean human skin . Its odor is long-lasting on skin and fabric .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the perception of its scent can be affected by the presence of other odors in the environment. Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light or oxygen. It is generally considered to be relatively stable under normal conditions .
Properties
IUPAC Name |
1-(1-acetyl-2,2,4,8-tetramethyl-3,4-dihydroquinolin-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-10-9-17(5,6)18(13(4)20)16-11(2)15(12(3)19)8-7-14(10)16/h7-8,10H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGPMIYRDYQNHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=CC(=C2C)C(=O)C)C(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl 5-(cyclopropylcarbonyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1460237.png)



![N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide](/img/structure/B1460243.png)




